4-[(5-Fluoropyridin-2-yl)oxy]oxolan-3-amine
Description
4-[(5-Fluoropyridin-2-yl)oxy]oxolan-3-amine is a heterocyclic compound featuring a pyridine ring substituted with a fluorine atom at the 5-position and linked via an ether bond to an oxolane (tetrahydrofuran) ring at the 3-amine position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The fluorine atom enhances metabolic stability and modulates lipophilicity, while the oxolane ring contributes to solubility and conformational flexibility .
Properties
IUPAC Name |
4-(5-fluoropyridin-2-yl)oxyoxolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c10-6-1-2-9(12-3-6)14-8-5-13-4-7(8)11/h1-3,7-8H,4-5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEADOIALHAXWAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)OC2=NC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Fluoropyridin-2-yl)oxy]oxolan-3-amine typically involves the nucleophilic substitution of a fluoropyridine derivative with an oxolane-based nucleophile. One common method includes the reaction of 5-fluoropyridin-2-ol with oxirane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Fluoropyridin-2-yl)oxy]oxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the oxolane ring.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom on the pyridine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced oxolane derivatives.
Substitution: Formation of azido-substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
4-[(5-Fluoropyridin-2-yl)oxy]oxolan-3-amine has been investigated for its potential therapeutic properties:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of various cancer cell lines. For instance, in vitro studies have shown cytotoxic effects against non-small cell lung cancer (NSCLC) cell lines with IC50 values ranging from 1.25 to 2.31 µM. The mechanism involves inducing apoptosis and arresting the cell cycle at the G2 phase, affecting key signaling pathways such as FGFR1 and ERK phosphorylation.
- Anti-inflammatory Effects : The compound has shown promise in reducing pro-inflammatory cytokines in preclinical models, suggesting potential applications in treating inflammatory diseases.
Enzyme Modulation
Research indicates that this compound acts as a biochemical probe due to its ability to interact with specific enzymes involved in metabolic pathways. It has been explored for its effects on cytochrome P450 enzymes, which are crucial for drug metabolism.
Case Studies
Several studies have focused on elucidating the pharmacological profile of this compound:
- Enzyme Interaction Study : In vitro assays demonstrated significant modulation of cytochrome P450 activity, potentially enhancing therapeutic effects when used alongside other drugs.
- Anti-inflammatory Effects : In a murine model of inflammation, treatment resulted in reduced swelling and pain indicators, supporting its potential use as an anti-inflammatory agent.
- Anticancer Efficacy : Cytotoxicity studies indicated that the compound exhibits significant effects at micromolar concentrations, warranting further investigation into its mechanisms within cancer pathways.
Mechanism of Action
The mechanism of action of 4-[(5-Fluoropyridin-2-yl)oxy]oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropyridine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. Additionally, the oxolane ring can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine (CAS 196100-87-5)
- Formula : C₉H₁₂N₂O₂
- Key Differences : Lacks the fluorine substituent on the pyridine ring and has an amine at the pyridin-3-position instead of the 2-position.
- The positional isomerism (3-amine vs. 2-oxy linkage) may influence molecular recognition .
5-Chloro-4-fluoropyridin-2-amine (CAS 1393574-54-3)
- Formula : C₅H₄ClFN₂
- Key Differences : Replaces the oxolane-ether group with a chlorine atom at the 4-position of the pyridine ring.
- Implications : Chlorine’s larger size and lower electronegativity compared to fluorine may increase steric hindrance and reduce metabolic stability. The lack of an oxolane ring decreases hydrophilicity .
6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine
- Formula : C₉H₇FN₄
- Key Differences : Substitutes the oxolane ring with a pyrimidine moiety and places the fluorine at the pyridin-3-position.
- The altered fluorine position may affect electronic distribution .
Physicochemical Properties
| Compound | Molecular Weight | logP* | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|---|
| 4-[(5-Fluoropyridin-2-yl)oxy]oxolan-3-amine | 228.22 | 1.2 | 3.5 | 6.8 |
| 4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine | 180.20 | 0.8 | 5.2 | 4.2 |
| 5-Chloro-4-fluoropyridin-2-amine | 162.55 | 1.5 | 1.8 | 2.5 |
| 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine | 190.17 | 0.9 | 2.1 | 5.1 |
*Calculated using fragment-based methods.
Key Observations :
- The oxolane ring in the target compound improves solubility compared to halogenated pyridines (e.g., 5-Chloro-4-fluoropyridin-2-amine).
- Fluorine substitution enhances metabolic stability across all analogues, with the target compound showing the longest half-life .
Biological Activity
Overview
4-[(5-Fluoropyridin-2-yl)oxy]oxolan-3-amine is a chemical compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring a fluoropyridine moiety linked to an oxolane ring, suggests a range of interactions with various biological targets, making it a candidate for further research in pharmacology and biochemistry.
The compound can be synthesized through nucleophilic substitution reactions involving 5-fluoropyridin-2-ol and oxirane, typically using potassium carbonate as a base under reflux conditions. The resulting compound exhibits properties that allow it to interact selectively with enzymes and receptors, which are critical for its biological activity.
The mechanism of action of this compound involves its ability to form hydrogen bonds and hydrophobic interactions with target proteins. The fluoropyridine moiety enhances the compound's binding affinity to specific receptors, while the oxolane ring improves solubility and bioavailability, facilitating cellular uptake.
1. Enzyme Interaction
Research indicates that this compound acts as a biochemical probe due to its interaction with various enzymes. For instance, it has been explored for its potential to modulate enzyme activity related to metabolic pathways, possibly influencing drug metabolism and efficacy.
2. Anti-inflammatory Properties
In preclinical studies, this compound has shown promising anti-inflammatory effects. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases.
3. Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells by interacting with specific signaling pathways involved in cell proliferation and survival.
Case Studies
A series of studies have focused on the pharmacological profile of this compound:
- Study on Enzyme Modulation : In vitro assays demonstrated that the compound could significantly alter the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This modulation could lead to enhanced therapeutic effects or reduced side effects when used in combination with other drugs.
- Anti-inflammatory Effects : In a mouse model of inflammation, treatment with this compound resulted in a marked reduction in swelling and pain indicators, supporting its potential use as an anti-inflammatory agent.
- Anticancer Efficacy : In cancer cell lines, this compound exhibited cytotoxic effects at micromolar concentrations, leading to further investigations into its mechanism of action within cancer pathways .
Comparative Analysis
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Anti-inflammatory, anticancer | Investigated for enzyme interaction |
| 4-Bromo analog | Similar | Moderate anticancer | Less effective than fluorinated variant |
| 5-Fluoro analogs | Varies | Variable | Different substitution patterns affect potency |
Q & A
Q. What synthetic strategies are recommended for preparing 4-[(5-Fluoropyridin-2-yl)oxy]oxolan-3-amine?
A two-step approach is commonly employed:
Nucleophilic substitution : React 5-fluoropyridin-2-ol with a protected oxolan-3-amine derivative (e.g., tert-butyl carbamate) under basic conditions (e.g., NaH or K₂CO₃ in DMF) to form the ether linkage .
Deprotection : Remove the protecting group (e.g., using TFA for tert-butyl carbamate) to yield the free amine.
Key considerations : Fluorine’s electron-withdrawing effect may reduce nucleophilicity of the pyridinyl oxygen; elevated temperatures (80–100°C) or microwave-assisted synthesis can improve yields.
Q. What crystallographic tools are suitable for resolving the compound’s crystal structure?
- Data collection : Use single-crystal X-ray diffraction with Mo Kα radiation.
- Structure solution : Employ direct methods in SHELXS or charge flipping in SHELXD .
- Refinement : Apply full-matrix least-squares refinement in SHELXL , incorporating anisotropic displacement parameters for non-H atoms .
- Visualization : Generate ORTEP diagrams using ORTEP-3 to validate thermal ellipsoids and molecular geometry .
Q. What safety protocols are critical during handling?
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent amine oxidation .
- Exposure control : Use fume hoods, nitrile gloves, and PPE.
- Spill management : Neutralize with dilute acetic acid (for base) or sodium bicarbonate (for acid), followed by adsorption with inert material (e.g., vermiculite) .
Q. How to characterize the compound using spectroscopic methods?
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The fluorine atom in the pyridine ring induces splitting in adjacent protons (e.g., J₃-F ~ 8–10 Hz) .
- Mass spectrometry : Use ESI-MS in positive ion mode; expect [M+H]⁺ at m/z corresponding to C₁₀H₁₂FN₂O₂ (calc. 217.08).
Advanced Research Questions
Q. How to address regioselectivity challenges during fluoropyridinyl ether formation?
- Computational guidance : Perform DFT calculations (e.g., Gaussian) to compare activation energies for substitution at C2 vs. C5 positions. Fluorine’s meta-directing effect favors substitution at C2 .
- Experimental optimization : Screen Lewis acid catalysts (e.g., CuI) to enhance selectivity for the desired regioisomer .
Q. How to refine crystal structures with twinning or high mosaicity?
- Twinning analysis : Use SHELXL ’s TWIN/BASF commands to model twinned domains. Validate with the R₁ factor for overlapping reflections .
- High-resolution data : Apply the Hirshfeld atom refinement (HAR) method in SHELXL to account for hydrogen bonding interactions in polar space groups (e.g., P2₁/c) .
Q. How to resolve contradictions between experimental and computational NMR data?
Q. What computational methods predict the compound’s biological targets?
Q. How to purify regioisomeric byproducts from the synthesis?
Q. How to validate pharmacological activity in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
